

Bac5(1-25) Peptide: A Technical Guide to its Sequence, Function, and Evaluation

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Compound of Interest

Compound Name: Bac5(1-25)

Cat. No.: B12380147

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the **Bac5(1-25)** peptide, a promising antimicrobial agent. It covers its amino acid sequence, mechanism of action, and key experimental protocols for its evaluation.

Peptide Sequence and Core Function

Bac5(1-25) is a 25-amino acid, N-terminal fragment of the bovine proline-rich antimicrobial peptide, Bac5. Its sequence is characterized by a high content of arginine and proline residues.

Amino Acid Sequence: Arg-Phe-Arg-Pro-Pro-Ile-Arg-Arg-Pro-Pro-Ile-Arg-Pro-Pro-Phe-Tyr-Pro-Pro-Phe-Arg-Pro-Pro-Ile-Arg-Pro^[1]

The primary function of **Bac5(1-25)** is the inhibition of bacterial protein synthesis.^{[2][3][4][5][6]} Unlike many other antimicrobial peptides that disrupt the bacterial membrane, **Bac5(1-25)** has an intracellular target. It is actively transported into the bacterial cytoplasm where it binds to the ribosome, thereby halting protein production and leading to bacterial cell death.^{[2][3][5][6][7][8]} This targeted mechanism contributes to its low toxicity towards eukaryotic cells.^{[2][6]}

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of **Bac5(1-25)** has been quantified against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum

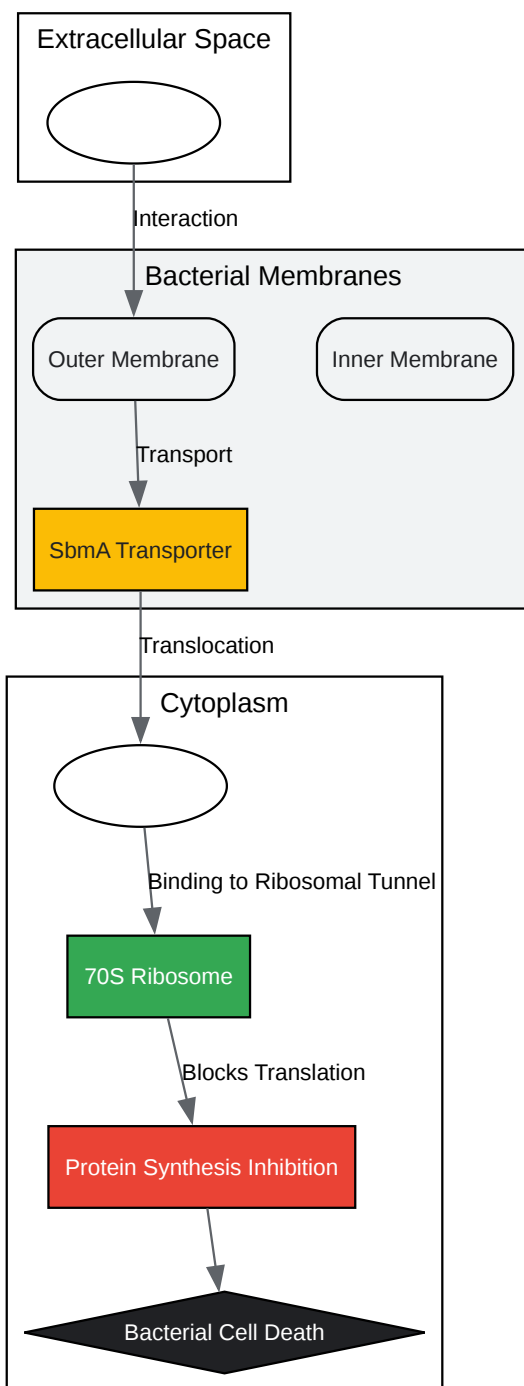
Bactericidal Concentration (MBC) values for Escherichia coli.

Peptide	Bacterial Strain	MIC (μM)	MBC (μM)	Reference
Bovine Bac5(1-25)	E. coli BW25113	1	4	[3]
Sheep Bac5(1-25)	E. coli BW25113	1	Not Reported	[9]
Goat Bac5(1-25)	E. coli BW25113	1	Not Reported	[9]
Bovine Bac5(1-25)	E. coli ATCC 25922	~8	Not Reported	[10]

Mechanism of Action: A Step-by-Step Visualization

The antimicrobial action of **Bac5(1-25)** against Gram-negative bacteria follows a specific pathway that involves entry into the cell and inhibition of a fundamental cellular process.

Mechanism of Action of Bac5(1-25)

[Click to download full resolution via product page](#)Caption: Mechanism of action of **Bac5(1-25)** peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of **Bac5(1-25)**.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of **Bac5(1-25)**.

Materials:

- Test peptide (**Bac5(1-25)**)
- Bacterial strain (e.g., E. coli ATCC 25922)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- Sterile 96-well polypropylene microtiter plates
- Sterile polypropylene tubes
- 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
- Spectrophotometer or microplate reader
- Mueller-Hinton Agar (MHA) plates

Procedure:

- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
 - Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

- Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.[\[2\]](#)
- Preparation of Peptide Dilutions:
 - Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
 - Perform serial twofold dilutions of the peptide stock solution in 0.01% acetic acid containing 0.2% BSA in polypropylene tubes.
- Assay Procedure:
 - Add 100 μ L of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[\[2\]](#)
 - Add 11 μ L of the 10x concentrated peptide dilutions to the corresponding wells.
 - Include a positive control (bacteria with a known antibiotic), a negative/growth control (bacteria with no peptide), and a sterility control (MHB only).
 - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism as detected by the unaided eye or a microplate reader.
- MBC Determination:
 - From the wells showing no visible growth, plate 10-100 μ L of the suspension onto MHA plates.
 - Incubate the plates at 37°C for 18-24 hours.
 - The MBC is the lowest concentration of the peptide that results in a $\geq 99.9\%$ reduction in the initial bacterial inoculum.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of **Bac5(1-25)** to inhibit protein synthesis in a cell-free system.

Materials:

- E. coli S30 extract system for in vitro transcription/translation
- Plasmid DNA encoding a reporter protein (e.g., luciferase)
- **Bac5(1-25)** peptide
- Amino acid mixture
- Reaction buffer
- Nuclease-free water
- Luminometer and opaque 96-well plates

Procedure:

- Reaction Setup:
 - Prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid DNA according to the manufacturer's instructions.
 - Prepare serial dilutions of **Bac5(1-25)** in nuclease-free water.
- Inhibition Reaction:
 - In an opaque 96-well plate, add the master mix to each well.
 - Add the different concentrations of **Bac5(1-25)** to the respective wells. Include a positive control (an antibiotic known to inhibit protein synthesis, e.g., chloramphenicol) and a negative control (no peptide).
 - Incubate the reaction at 37°C for 1-2 hours.

- Measurement of Reporter Activity:
 - After incubation, add the appropriate substrate for the reporter protein (e.g., luciferin for luciferase).
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of protein synthesis inhibition for each peptide concentration relative to the negative control.
 - Plot the percent inhibition against the peptide concentration to determine the IC₅₀ value (the concentration at which 50% of protein synthesis is inhibited).

Bacterial Membrane Permeabilization Assay

This assay assesses whether **Bac5(1-25)** disrupts the bacterial membrane using fluorescent probes.

Materials:

- Bacterial strain (e.g., E. coli)
- **Bac5(1-25)** peptide
- Phosphate-buffered saline (PBS)
- N-phenyl-1-naphthylamine (NPN) for outer membrane permeabilization
- Propidium iodide (PI) for inner membrane permeabilization
- Fluorometer or fluorescence microplate reader

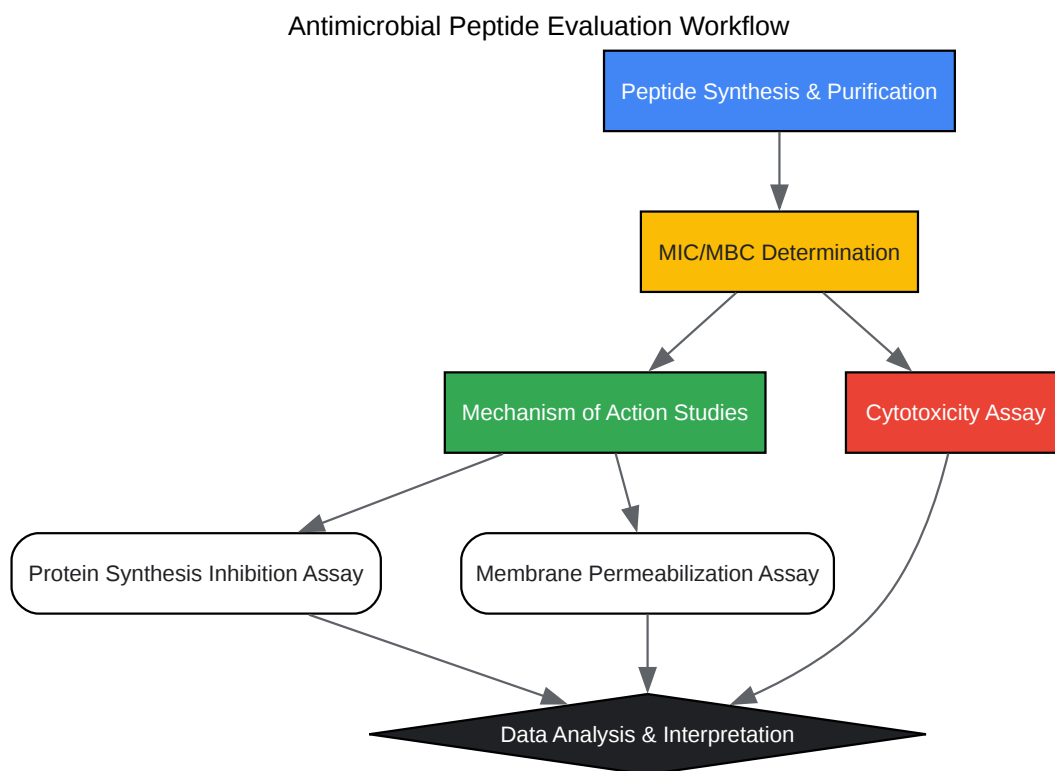
Procedure:

- Bacterial Preparation:
 - Grow bacteria to the mid-log phase, then harvest by centrifugation.

- Wash the bacterial pellet with PBS and resuspend to a specific optical density (e.g., OD600 of 0.5).
- Outer Membrane Permeabilization (NPN Uptake Assay):
 - Add the bacterial suspension to the wells of a black 96-well plate.
 - Add NPN to a final concentration of 10 μ M and measure the baseline fluorescence.
 - Add different concentrations of **Bac5(1-25)** to the wells.
 - Monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake due to outer membrane disruption.
- Inner Membrane Permeabilization (PI Uptake Assay):
 - Add the bacterial suspension to the wells of a black 96-well plate.
 - Add different concentrations of **Bac5(1-25)** and incubate for a defined period (e.g., 30 minutes).
 - Add PI to a final concentration of 10 μ g/mL.
 - Measure the fluorescence. An increase in fluorescence indicates that PI has entered the cell and intercalated with DNA, signifying inner membrane damage.

Experimental Workflow: From Peptide to Data

The following diagram illustrates a typical workflow for the initial characterization of an antimicrobial peptide like **Bac5(1-25)**.



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Caption: A typical experimental workflow for evaluating antimicrobial peptides.

This guide provides a foundational understanding of the **Bac5(1-25)** peptide for researchers and professionals in drug development. The provided protocols offer a starting point for the in-vitro characterization of this and other proline-rich antimicrobial peptides.

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